molecular formula C10H10O4 B057559 1,2-Phenylenediacetic acid CAS No. 7500-53-0

1,2-Phenylenediacetic acid

Cat. No. B057559
CAS RN: 7500-53-0
M. Wt: 194.18 g/mol
InChI Key: MMEDJBFVJUFIDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-phenylenediacetic acid and its derivatives involves various chemical methods. For instance, a one-step procedure describes the synthesis of 2-(2-oxoalkyl)-substituted phenylacetic acids from o-phenylenediacetic acid, highlighting the importance of slow organolithium compound addition for achieving good yields of the desired products (Husain & Wünsch, 2008). Another approach is the biphasic synthesis involving the carbonylation of benzyl chloride and dichloro-p-xylene to produce phenylacetic and phenylenediacetic acids, demonstrating an organic-water interfacial technique for efficient synthesis (Zhong et al., 1996).

Molecular Structure Analysis

The molecular structure of 1,2-phenylenediacetic acid reveals interesting features such as hydrogen atom disorder and cis arrangement of carboxylate groups relative to the aromatic ring, which play a significant role in its supramolecular structure formation through hydrogen-bonded dimers (Kresakova et al., 2020). Quantum chemical computations further provide insights into the molecular geometry, vibrational wavenumbers, and NMR chemical shift values, facilitating a deeper understanding of its structural properties (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties

1,2-Phenylenediacetic acid engages in various chemical reactions forming coordination polymers and complexes with unique structures and properties. For example, reactions with lanthanide chlorides produce coordination polymers with different polymeric chain units, showcasing the versatility of 1,2-phenylenediacetic acid in forming complex structures with potential applications in luminescence and catalysis (Badiane et al., 2017).

Physical Properties Analysis

The physical properties of compounds involving 1,2-phenylenediacetic acid, such as thermal stability and photoluminescent properties, are crucial for their applications in materials science. Studies on coordination polymers synthesized from 1,2-phenylenediacetic acid reveal their thermal stability and luminescent properties, indicating their potential use in photoactive materials (Lei et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,2-phenylenediacetic acid, including its reactivity in forming coordination polymers with metals, are influenced by its molecular structure and ability to participate in hydrogen bonding and π-stacking interactions. The formation of complex structures with metals such as zinc, cadmium, and lanthanides highlights the compound's versatility and potential for creating materials with novel properties (Sezer et al., 2019).

Scientific Research Applications

  • Coordination Networks and Structural Directing Roles : 1,2-Phenylenediacetic acid plays a significant role in forming coordination networks. For example, it has been used with Cu(II) salts and N,N′-di(3-pyridyl)suberoamide under hydrothermal conditions to form new coordination networks. These networks have been structurally characterized, showing unique topologies and properties, and demonstrating the importance of ligand isomerism in determining structural types of coordination networks (Lo et al., 2015).

  • Hydrogen Atom Disorder in Crystal Structure : Studies have also focused on the molecular crystal structure of 1,2-Phenylenediacetic acid. The supramolecular structure formation and hydrogen bonding patterns have been a subject of interest, highlighting its potential in crystallography and material science (Kresakova et al., 2020).

  • Uranyl-Phenylenediacetate Assemblies : The reaction of 1,2-Phenylenediacetic acids with uranyl ions under specific conditions has led to the formation of unique complexes. These complexes have been crystallographically characterized, revealing interesting features like heterometallic, neutral one-dimensional coordination polymers and anionic two-dimensional networks (Thuéry et al., 2019).

  • Coordination Polymers with Metals : Various studies have explored the formation of coordination polymers containing 1,2-Phenylenediacetic acid with metals like zinc, cadmium, and lanthanides. These studies focus on the structural diversity, luminescent properties, and potential applications in materials science (Sezer et al., 2017), (Badiane et al., 2017).

  • Conformation Control in Coordination Complexes : The flexibility of 1,2-Phenylenediacetic acid allows for conformation control in coordination complexes. This has been utilized in creating complexes with varied dimensionalities and photoluminescent properties (Liu et al., 2009).

  • Antitumor Activity : Some studies have investigated the antitumor activities of coordination polymers made from 1,2-Phenylenediacetic acid. These studies provide insights into the potential medical and pharmaceutical applications of these compounds (Han et al., 2020).

  • Luminescent Properties : The luminescent properties of 1,2-Phenylenediacetic acid-based coordination polymers have been a focus area, indicating potential applications in optical materials and sensors (Xuejiao et al., 2016).

  • Synthesis and Applications : Research has also been done on the synthesis of 1,2-Phenylenediacetic acid and its derivatives, exploring their potential applications in various fields, including organic chemistry and materials science (Husain & Wünsch, 2008).

Safety And Hazards

1,2-Phenylenediacetic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-[2-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEDJBFVJUFIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225957
Record name o-Phenylenediacetic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenediacetic acid

CAS RN

7500-53-0
Record name 1,2-Benzenediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7500-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylenediacetic acid
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Record name 7500-53-0
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Record name o-Phenylenediacetic acid
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Record name o-phenylenediacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
GP Yang, YY Wang, P Liu, AY Fu, YN Zhang… - Crystal growth & …, 2010 - ACS Publications
Three new silver(I) metal−organic frameworks (MOFs), namely, [Ag 2 (pda)(bipy) 2 ] n ·4nH 2 O (1), [Ag 2 (pda)(dpe) 2 (H 2 O)] n ·4nH 2 O (2), and [Ag(Hpda)(bpp)] n (3), were prepared …
Number of citations: 97 pubs.acs.org
LY Xin, GZ Liu, LY Wang - Journal of Solid State Chemistry, 2011 - Elsevier
The hydrothermal reactions of Cd, Zn, or Cu(II) acetate salts with H 2 PHDA and BPP flexible ligands afford three new coordination polymers, including [Cd(PHDA)(BPP)(H 2 O)] n (1), […
Number of citations: 40 www.sciencedirect.com
B Modec, K Klančar - Acta Chimica Slovenica, 2012 - search.ebscohost.com
Reaction of pyridine with 1, 2-or 1, 3-phenylenediacetic acids, denoted as 1, 2-phdaH2 or 1, 3-phdaH2, afforded two crystalline products,[PyH+][1, 2-dphaH–]· 1, 2-dphaH2 (1) and [PyH+…
Number of citations: 2 search.ebscohost.com
HY Lin, JF Lin, M Ji, Y Tian - Inorganic and Nano-Metal Chemistry, 2020 - Taylor & Francis
Two new zinc(II) coordination complexes [Zn(pda)(3-bpcd) 0.5 ] (1) and [Zn(pda)(3-bpoa)]·H 2 O (2) have been synthesized by self-assembly of 1,2-phenylenediacetic acid (H 2 pda), …
Number of citations: 1 www.tandfonline.com
ZH Lei, X Li, LN Dong - Inorganic Chemistry Communications, 2010 - Elsevier
A coordination polymer [Pb 2 (phda) 2 ] n (H 2 phda=1,2-phenylenediacetic acid) was synthesized and characterized by single crystal X-ray diffraction. The complex has a (6, 6)-…
Number of citations: 11 www.sciencedirect.com
F Yang, Y Ren, D Li, F Fu, G Qi, Y Wang - Journal of Molecular Structure, 2008 - Elsevier
Three novel Cd(II)/Zn(II) compounds, [Cd 2 (poda) 2 (phen) 3 (H 2 O)] n ·nEtOH·3nH 2 O(1), [Zn(poda) 2 (bpy)(H 2 O)] n (2) and [Zn(Hpoda) 2 (bpy)](3) (H 2 poda=1,2-phenylenediacetic …
Number of citations: 63 www.sciencedirect.com
X Li, X Weng, R Tang, Y Lin, Z Ke, W Zhou… - Crystal growth & …, 2010 - ACS Publications
Four helical coordination polymers, [Cd(anti-bime)(1,3-pda)] n (1), [Cd(gauche-bime)(1,4-pda)] n (2), [Co(anti-bime)(1,2-pda)] n (3), and [Co(gauche-bime)(1,4-pda)] n (4), have been …
Number of citations: 53 pubs.acs.org
N Gao, M Zhang, Y Wang - Journal of Molecular Structure, 2024 - Elsevier
A novel complex of [Zn(L)(HEA)] n (1) has been successfully synthesized by hydrothermal method based on the double ligands of H 2 HEA (H 2 HEA = 1,2-Phenylenediacetic acid) and …
Number of citations: 0 www.sciencedirect.com
DH Sohn, N Kim, S Jang, J Kang - New Journal of Chemistry, 2019 - pubs.rsc.org
The dimeric receptor 1 from 1,2-phenylenediacetic acid and calcium ions recognized fluoride ions almost exclusively in 100% water. This recognition could be explained by the …
Number of citations: 0 pubs.rsc.org
D Liu, YJ Chang, JP Lang - CrystEngComm, 2011 - pubs.rsc.org
The hydrothermal reactions of Zn(NO3)2·6H2O with 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb), NaOH, and 1,4-phenylenediacetic acid (1,4-H2PDA), 1,3-phenylenediacetic acid (1,…
Number of citations: 68 pubs.rsc.org

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